REACTION_CXSMILES
|
CO.Cl.[CH2:4]([N:6]([CH2:22][CH3:23])[C:7]1[CH:8]=[C:9]([CH:19]=[CH:20][CH:21]=1)[CH2:10][NH:11]C(=O)OC(C)(C)C)[CH3:5]>>[NH2:11][CH2:10][C:9]1[CH:8]=[C:7]([CH:21]=[CH:20][CH:19]=1)[N:6]([CH2:4][CH3:5])[CH2:22][CH3:23] |f:0.1|
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
CO.Cl
|
Name
|
tert-butyl 3-(diethylamino)benzylcarbamate
|
Quantity
|
0.3875 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C=1C=C(CNC(OC(C)(C)C)=O)C=CC1)CC
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
STIRRING
|
Details
|
The residue was stirred with saturated aqueous NaHCO3 for 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
The inorganics were filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C=C(N(CC)CC)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.07 mmol | |
AMOUNT: MASS | 0.191 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |